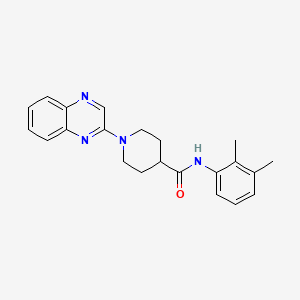![molecular formula C21H27ClN4O3 B11436549 N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea](/img/structure/B11436549.png)
N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea typically involves multiple steps One common method starts with the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol This intermediate is then reacted with an appropriate isocyanate to form the urea linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their potential as alpha1-adrenergic receptor antagonists.
1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one: Another compound with a piperazine moiety, investigated for its neuroprotective activity.
Uniqueness
What sets 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its dual methoxyphenyl and piperazine structure allows for diverse interactions with biological targets, making it a versatile compound in research.
Properties
Molecular Formula |
C21H27ClN4O3 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
InChI |
InChI=1S/C21H27ClN4O3/c1-28-18-6-4-17(5-7-18)26-13-11-25(12-14-26)10-9-23-21(27)24-19-15-16(22)3-8-20(19)29-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) |
InChI Key |
VIMQIQDYOCSWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436468.png)
![2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11436471.png)

![N-(2,4-difluorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11436489.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B11436494.png)
![3-(4-butylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436498.png)
![2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11436506.png)
![N-(2-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11436513.png)
![6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436519.png)
![7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11436520.png)
![N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11436521.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11436532.png)
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11436542.png)
![8-(4-bromophenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436555.png)
